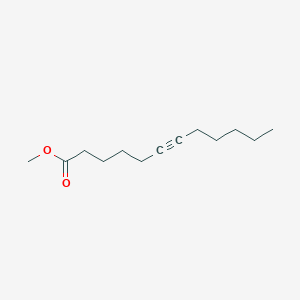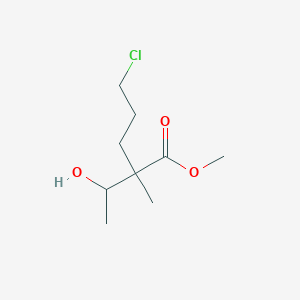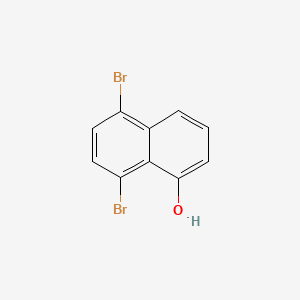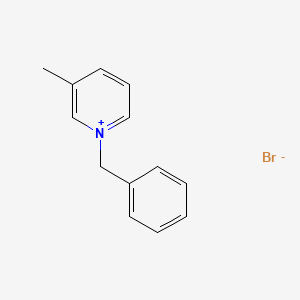![molecular formula C20H22O3 B14607658 2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one CAS No. 61076-54-8](/img/structure/B14607658.png)
2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one typically involves multiple steps, starting with the preparation of the benzyloxy and methoxy substituted phenyl ring. This can be achieved through electrophilic aromatic substitution reactions. The cyclopentanone ring is then introduced through a series of reactions, including aldol condensation and cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The ketone group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenyl compounds.
Scientific Research Applications
2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentanone ring can interact with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)phenol: This compound has a similar benzyloxy group but lacks the methoxy group and cyclopentanone ring.
2-(Benzyloxy)-5-methoxybenzaldehyde: This compound has both the benzyloxy and methoxy groups but features an aldehyde group instead of the cyclopentanone ring.
Uniqueness
2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one is unique due to the presence of the cyclopentanone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61076-54-8 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-phenylmethoxyphenyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C20H22O3/c1-20(12-6-9-19(20)21)17-13-16(22-2)10-11-18(17)23-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3 |
InChI Key |
MBVVOFNLBBRSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1=O)C2=C(C=CC(=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)

![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)


![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)



![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
